trans-Hydroxy Perhexiline(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trans-Hydroxy Perhexiline (trans-HPX) is a mixture of two diastereomers, trans-1-(2-hydroxyethyl)-4-methylpiperidine and trans-1-(2-hydroxyethyl)-4-methylpiperidine. It is a synthetic compound that has been used in scientific research applications in the fields of biochemistry, physiology, and pharmacology. Trans-HPX has been used as a model compound to study the effects of different types of drugs on the body. It is also used to study the biochemical and physiological effects of different types of drugs on the body.
Scientific Research Applications
Anti-Cancer Effects
Perhexiline has shown potent anti-cancer properties when tested as a monotherapy or in combination with traditional chemotherapeutics . It has been identified as a potential therapeutic agent for T-ALL due to its ability to elicit a gene expression signature resembling that induced by HES1 deletion in NOTCH1-induced T-ALL . It also downregulated HES1 expression in CUTLL1 T-ALL cells in vitro .
Cancer Metabolism
Cancer metabolic plasticity, including changes in fatty acid metabolism utilization, is now widely appreciated as a key driver for cancer cell growth, survival, and malignancy . Perhexiline, a prophylactic antianginal drug, is known to act by inhibiting carnitine palmitoyltransferase 1 (CPT1) and 2 (CPT2), mitochondrial enzymes critical for fatty acid metabolism .
Cardiotoxicity
Perhexiline has the potential added benefit of limiting cardiotoxicity induced by other chemotherapeutics . This is particularly important as cardiotoxicity is a common side effect of many anti-cancer drugs.
Glucose Metabolism
Perhexiline increases glucose metabolism at the expense of free-fatty-acid metabolism, enhancing oxygen efficiency during myocardial ischemia . This property makes it a valuable drug for patients with angina and acute coronary syndrome .
Insulin Sensitivity
There have been occasional cases of hypoglycemia reported in Perhexiline-treated patients, raising the possibility that Perhexiline may also increase sensitivity to insulin . However, a study found that Perhexiline did not change fasting blood glucose concentrations but reduced insulin sensitivity .
Nitric Oxide Signaling
Perhexiline potentiates platelet responsiveness to nitric oxide both in patients with angina and patients with acute coronary syndrome . It also substantially potentiated inhibition of platelet aggregation by the nitric oxide donor sodium nitroprusside .
properties
IUPAC Name |
4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRYNPJLZCKSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198137 |
Source
|
Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol | |
CAS RN |
917877-74-8 |
Source
|
Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.